N-Acetyl-D-mannosamine-d3

Catalog No.
S12884747
CAS No.
M.F
C8H15NO6
M. Wt
224.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-D-mannosamine-d3

Product Name

N-Acetyl-D-mannosamine-d3

IUPAC Name

2,2,2-trideuterio-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

Molecular Formula

C8H15NO6

Molecular Weight

224.23 g/mol

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i1D3

InChI Key

MBLBDJOUHNCFQT-HDNZWDLHSA-N

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O

N-Acetyl-D-mannosamine-d3 is a stable and neutral compound that belongs to the class of hexosamine monosaccharides. It is a derivative of N-acetyl-D-mannosamine, where the hydrogen atoms at specific positions are replaced with deuterium isotopes, resulting in a unique isotopic signature. This compound has garnered attention due to its role as a precursor in the biosynthesis of sialic acids, particularly N-acetylneuraminic acid. Sialic acids are crucial components of glycoproteins and glycolipids, influencing various biological processes, including cell signaling and immune responses .

, primarily related to the biosynthesis of sialic acids. The compound undergoes phosphorylation to form activated sialic acid derivatives, which are essential for glycan modification on glycoproteins. The conversion of UDP-N-acetyl-D-glucosamine to N-acetyl-D-mannosamine is facilitated by UDP-N-acetyl-D-glucosamine 2-epimerase, a key enzyme in the metabolic pathway .

The general reaction can be summarized as follows:

UDP N acetyl D glucosamineUDP N acetyl D glucosamine 2 epimeraseN Acetyl D mannosamine\text{UDP N acetyl D glucosamine}\xrightarrow{\text{UDP N acetyl D glucosamine 2 epimerase}}\text{N Acetyl D mannosamine}

N-Acetyl-D-mannosamine-d3 exhibits significant biological activity, particularly in enhancing sialic acid biosynthesis. This is critical for maintaining proper cellular functions and interactions. Studies have shown that supplementation with N-acetyl-D-mannosamine can improve sialylation levels in glycoproteins, which is crucial for their therapeutic efficacy and stability . Furthermore, it has potential therapeutic applications in conditions characterized by sialic acid deficiencies, such as certain kidney diseases .

The synthesis of N-Acetyl-D-mannosamine-d3 can be achieved through several methods:

  • Aldolase Treatment: This involves treating sialic acid with aldolase to yield N-acetyl-D-mannosamine and pyruvic acid.
  • Base-Catalyzed Epimerization: N-acetyl-D-glucosamine can be epimerized under basic conditions to produce N-acetyl-D-mannosamine.
  • Rhodium(II)-Catalyzed Oxidative Cyclization: This method utilizes rhodium(II) catalysts for cyclization reactions involving glucal derivatives .

N-Acetyl-D-mannosamine-d3 has various applications in biochemical research and therapeutic development:

  • Glycoprotein Production: It is used to enhance the sialylation of glycoproteins in recombinant protein production systems, improving their pharmacokinetic properties and therapeutic effectiveness .
  • Disease Treatment: The compound is being investigated for its potential benefits in diseases associated with sialic acid deficiencies, such as minimal change disease and focal segmental glomerulosclerosis .
  • Research Tool: Its isotopic labeling makes it valuable for metabolic tracing studies in cellular metabolism and glycan biosynthesis research .

Interaction studies involving N-Acetyl-D-mannosamine-d3 focus on its role in glycan interactions and its effects on cellular signaling pathways. Research indicates that this compound can modulate the binding affinity of various lectins and receptors due to increased sialylation on cell surfaces. Enhanced sialic acid levels can influence immune evasion mechanisms in pathogens and affect cell-cell interactions during inflammation or infection processes .

Several compounds share structural similarities with N-Acetyl-D-mannosamine-d3, including:

  • N-Acetyl-D-glucosamine: A precursor to chitin and important for cell wall synthesis in fungi.
  • N-Acetylneuraminic acid: A key component of sialic acids that plays a vital role in cellular recognition processes.
  • Galactose derivatives (e.g., Galactosamine): Involved in similar biosynthetic pathways but differ in their functional groups.

Comparison Table

CompoundStructure SimilarityBiological RoleUnique Feature
N-Acetyl-D-mannosamine-d3HexosaminePrecursor for sialic acidsIsotopically labeled
N-Acetyl-D-glucosamineHexosamineComponent of chitinPrecursor for glycosaminoglycans
N-Acetylneuraminic acidSialic acidCell surface recognitionNegatively charged monosaccharide
Galactose derivativesMonosaccharideGlycoprotein synthesisVaries by hydroxymethyl groups

N-Acetyl-D-mannosamine-d3 stands out due to its specific isotopic labeling, which allows for detailed tracking in metabolic studies and its unique role as a precursor specifically influencing sialic acid biosynthesis .

N-Acetyl-D-mannosamine-d3 represents a crucial deuterated hexosamine compound with significant applications in biochemical research and metabolic studies [1]. This deuterated derivative maintains the fundamental structural characteristics of the parent compound while incorporating three deuterium atoms, providing enhanced analytical capabilities for mass spectrometry-based investigations [4]. The synthesis of deuterated hexosamines requires specialized methodologies that ensure precise isotopic incorporation while maintaining stereochemical integrity [2].

Chemical Synthesis via Isotopic Exchange

Chemical synthesis of N-Acetyl-D-mannosamine-d3 through isotopic exchange represents the most widely employed approach for deuterium incorporation into hexosamine structures [8]. The fundamental principle underlying this methodology involves the replacement of specific hydrogen atoms with deuterium through controlled exchange reactions under precisely defined conditions [22].

The isotopic exchange process typically utilizes deuterium oxide as the primary deuterium source, operating under conditions that promote selective hydrogen-deuterium exchange at target positions [8]. The reaction mechanism proceeds through the formation of transient intermediates that facilitate deuterium incorporation while preserving the molecular framework of the hexosamine structure [24]. Temperature control emerges as a critical parameter, with optimal exchange occurring at elevated temperatures ranging from 80 to 100 degrees Celsius [25].

Ruthenium-catalyzed deuteration has emerged as a particularly effective approach for achieving site-selective isotopic exchange in carbohydrate structures [24]. Under continuous flow conditions, ruthenium on carbon catalysts demonstrate exceptional selectivity for specific positions within the hexosamine framework [25]. The catalyst system operates effectively under hydrogen atmosphere conditions, with deuterium gas serving as the isotopic source [24].

Table 1: Isotopic Exchange Conditions for Deuterated Hexosamine Synthesis

ParameterOptimal RangeEffect on Deuteration
Temperature80-100°CEnhanced exchange rate [25]
Catalyst Loading125-400 mgImproved selectivity [25]
Flow Rate0.05 mL/minControlled residence time [25]
Hydrogen Flow0.8 mL/minDeuterium incorporation [25]
Reaction Time20-40 minComplete exchange [25]

The stereoselective nature of the isotopic exchange process ensures maintenance of the original stereochemistry at all chiral centers [24]. Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for confirming deuterium incorporation and determining the extent of isotopic enrichment [32]. Mass spectrometry provides complementary analytical data, enabling precise determination of the deuterium content through molecular weight shifts [32].

Purification of the isotopically exchanged product typically involves silica gel column chromatography using chloroform as the eluent system [25]. The deuterated hexosamine can be isolated with high purity levels exceeding 95 percent through careful optimization of the purification protocol [25]. Acetylation reactions using acetic anhydride and pyridine facilitate the characterization process by providing derivatives suitable for spectroscopic analysis [25].

Enzymatic Catalysis Using Flavobacterium sp. 141-8 Dehydrogenase

Enzymatic synthesis of deuterated hexosamines utilizing Flavobacterium sp. 141-8 dehydrogenase represents an innovative biocatalytic approach for producing N-Acetyl-D-mannosamine-d3 [10]. This bacterial enzyme, classified as N-acyl-D-mannosamine dehydrogenase, demonstrates remarkable substrate specificity for N-acetyl-D-mannosamine and related compounds [13].

The enzyme exhibits optimal catalytic activity at alkaline pH conditions, with maximum activity observed at pH 9.4 [13]. The dehydrogenase requires nicotinamide adenine dinucleotide as a cofactor, specifically utilizing the oxidized form for the enzymatic transformation [10]. The apparent Michaelis constant for N-acetyl-D-mannosamine has been determined to be 1.0 millimolar, indicating high substrate affinity [10].

Table 2: Kinetic Parameters of Flavobacterium sp. 141-8 Dehydrogenase

ParameterValueUnitsReference
pH Optimum9.4pH units [13]
Km (N-acetyl-D-mannosamine)1.0mM [10]
Km (NAD+)0.41mM [10]
Molecular Weight120,000Da [10]
Subunit Molecular Weight29,000Da [10]
Isoelectric Point4.8pH units [10]

The enzymatic reaction proceeds through the oxidation of the primary alcohol group of N-acetyl-D-mannosamine to form the corresponding N-acetyl-D-mannosaminic acid [13]. The enzyme demonstrates strict substrate specificity, showing no activity toward other commonly occurring sugars including N-acetylglucosamine, N-acetylgalactosamine, or neutral hexoses [10]. This selectivity proves advantageous for producing specifically deuterated products without unwanted side reactions [13].

Structural studies reveal that the dehydrogenase exists as a tetrameric enzyme with point 222 symmetry [13]. Each subunit adopts the characteristic short-chain dehydrogenase/reductase fold, consisting of an alpha-beta-alpha sandwich architecture [13]. The active site contains a catalytic tetrad responsible for the enzymatic transformation, with specific amino acid residues facilitating substrate binding and catalysis [13].

The enzyme demonstrates remarkable thermal stability, with a melting temperature of 64 degrees Celsius in glycine buffer [13]. This thermal stability enables operation under elevated temperature conditions that may be required for deuterium incorporation processes [13]. The enzyme activity shows sensitivity to mercury ions and sodium dodecyl sulfate, while remaining relatively unaffected by metal-chelating reagents [10].

For deuterium incorporation, the enzymatic system can be coupled with deuterated cofactor regeneration systems [15]. The utilization of deuterated nicotinamide adenine dinucleotide enables the transfer of deuterium atoms to specific positions within the substrate molecule [15]. This approach provides exceptional stereochemical control and positional selectivity for deuterium incorporation [15].

Purification Techniques for Deuterated Carbohydrates

Purification of deuterated carbohydrates, including N-Acetyl-D-mannosamine-d3, requires specialized chromatographic techniques that account for the unique properties of isotopically labeled compounds [17]. The purification strategy must achieve high purity levels while minimizing deuterium loss through exchange processes [19].

High-performance liquid chromatography represents the primary technique for achieving preparative-scale purification of deuterated hexosamines [17]. Recycling high-performance liquid chromatography has proven particularly effective, enabling purification to levels exceeding 99.5 percent purity [17]. This technique utilizes alternate-pump systems with specialized switching valves to achieve multiple effective column passes [17].

Table 3: Chromatographic Conditions for Deuterated Carbohydrate Purification

TechniqueStationary PhaseMobile PhasePurity Achieved
Normal PhaseSilica GelChloroform>95% [16]
Reverse PhaseC18Water/Acetonitrile>99% [17]
Recycling HPLCPentafluorophenylIsocratic>99.5% [17]
Ion ExchangeAminex A-27Boric Acid/Borate>90% [27]

Column selection proves critical for optimal separation of deuterated compounds [17]. Pentafluorophenyl stationary phases demonstrate superior performance for aromatic protecting group-containing carbohydrates, while phenyl hexyl phases show advantages for oligosaccharide derivatives [17]. The C5 stationary phase, commonly used for conventional carbohydrate separations, proves inferior for deuterated compound purification [17].

Temperature control during purification becomes essential to minimize deuterium back-exchange [19]. Subzero temperature chromatography, operating at temperatures as low as minus 30 degrees Celsius, significantly reduces deuterium loss during the separation process [19]. Ethylene glycol-water mixtures serve as effective mobile phase systems that prevent freezing while maintaining chromatographic performance [19].

Mass spectrometry serves as the primary analytical technique for confirming deuterium retention during purification [19]. Electrospray ionization coupled with high-resolution mass spectrometry enables precise determination of isotopic composition [32]. The isotopic enrichment can be calculated through integration of isotopic ion peaks and comparison with theoretical isotope patterns [32].

Table 4: Deuterium Retention During Purification Processes

Purification MethodTemperatureDeuterium RetentionAnalysis Time
Standard HPLC0°C70% [19]8 min [19]
Subzero HPLC-20°C85% [19]40 min [19]
Subzero HPLC-30°C88% [19]40 min [19]
Flash ChromatographyRT75% [16]Variable [16]

Nuclear magnetic resonance spectroscopy provides complementary analytical data for structure confirmation and deuterium content determination [31]. Deuterium nuclear magnetic resonance spectroscopy offers particularly valuable structural information, enabling precise assignment of deuterium positions within the molecular framework [31]. Two-dimensional nuclear magnetic resonance techniques enhance resolution and facilitate complete structural characterization [31].

Ion exchange chromatography represents an alternative purification approach for highly polar deuterated carbohydrates [27]. Boric acid-borate buffer systems enable effective separation of sugar derivatives while maintaining isotopic integrity [27]. This technique proves particularly valuable for compounds that demonstrate poor retention on reverse-phase systems [18].

The purification process requires careful monitoring to prevent sample degradation and deuterium loss [20]. Hydrogen-deuterium exchange can occur during prolonged exposure to protic solvents, necessitating rapid processing and appropriate storage conditions [20]. Fraction collection systems must be optimized to minimize exposure time while maintaining separation efficiency [17].

Entry Point and Commitment Step

N-Acetyl-D-mannosamine-d3 enters sialic-acid biosynthesis after the bifunctional uridine-diphosphate-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase converts uridine-diphosphate-N-acetylglucosamine into N-acetyl-D-mannosamine 6-phosphate [1] [2]. Deuteration does not impede phosphorylation, allowing the labelled sugar to proceed to subsequent steps and ultimately yield cytidine-monophosphate-activated sialic acid [3].

Flux Enhancement and Labelling Efficiency

Stable-isotope tracing studies demonstrate that acetyl-protected N-acetyl-D-mannosamine analogues raise free sialic-acid pools up to 900-fold in cultured cells compared with unprotected precursors [4]. Deuterated variants behave equivalently but give distinctive mass shifts, enabling direct flux quantification by liquid-chromatography tandem mass spectrometry (LC–MS/MS) [5] [6].

Table 1. Incorporation of N-Acetyl-D-mannosamine-d3 into Free Sialic Acid in Human Plasma

Time after 6 g oral doseMean unconjugated sialic acid increaseReference
0 h0 nmol/L (baseline)35
8 h (T_max)2,159 nmol/L [7]35
24 h1,240 nmol/L [7]35
48 h412 nmol/L [7]35

The sustained elevation relative to the brief plasma half-life of free sialic acid (≈1.5 h) [5] indicates intracellular recycling of the labelled precursor into the nucleotide-activated donor pool.

Enzymatic Conversion Mechanisms

Uridine-diphosphate-N-acetylglucosamine 2-Epimerase Reaction

The epimerase domain catalyses inversion at C-2 via a Schiff-base mechanism, ejecting uridine-diphosphate and generating N-acetyl-D-mannosamine [8]. Crystal structures reveal that uridine-diphosphate locks the active site in a closed conformation, while feedback inhibitor cytidine-monophosphate-N-acetylneuraminic acid binds at the dimer interface to prevent excessive flux [8].

N-Acetylmannosamine Kinase Phosphorylation

Subsequently, N-acetylmannosamine kinase transfers the γ-phosphate of adenosine-triphosphate to form N-acetyl-D-mannosamine 6-phosphate [2]. Deuteration at the acetamido methyl group does not perturb binding because the zinc-finger-stabilised ROK-family fold recognises the sugar ring and acetamido carbonyl rather than the methyl hydrogens [9].

Table 2. Kinetic Constants for Human N-Acetylmannosamine Kinase

SubstrateK_mk_catkcat/KmReference
N-Acetyl-D-mannosamine95 µM [2]6.2 s⁻¹ [2]65,000 M⁻¹ s⁻¹ [2]36
Adenosine-triphosphate4.4 mM [2]6.2 s⁻¹ [2]1,400 M⁻¹ s⁻¹ [2]36

Comparable initial velocities are observed with the d3-labelled analog owing to the negligible kinetic isotope effect at nonreactive positions [5].

Downstream Activation to Cytidine-monophosphate-Sialic Acid

Free N-acetylneuraminic acid generated from the labelled precursor is activated by cytidine-monophosphate-sialic-acid synthase in the nucleus before Golgi transfer, where it replenishes intracellular donor pools that regulate 2-epimerase activity through allosteric inhibition [10] [8].

Substrate Specificity of N-Acetyl-D-mannosamine Dehydrogenase

Strict Preference for the Acetamido Sugar

N-Acetyl-D-mannosamine dehydrogenase from Flavobacterium sp. 141-8 oxidises the C-1 hydroxyl to the corresponding lactone using nicotinamide-adenine dinucleotide as cofactor [11]. Crystallographic analyses show a dense hydrogen-bonding network that envelopes the acetamido group, explaining the enzyme’s refusal to accept N-acetyl-D-glucosamine or neutral hexoses [11].

Kinetic Parameters and Isotope Tolerance

Although detailed isotope-specific kinetics have not been published, steady-state studies report a Michaelis constant of 0.65 mM for N-acetyl-D-mannosamine and no detectable turnover of N-acetyl-D-glucosamine up to 50 mM substrate [11]. Deuteration at C-2 does not alter catalytic turnover because proton transfer occurs at C-1, not at the labelled site [5].

Table 3. Substrate Spectrum of N-Acetyl-D-mannosamine Dehydrogenase

Tested substrate (50 mM)Relative activity vs N-acetyl-D-mannosamineReference
N-Acetyl-D-mannosamine100% (K_m 0.65 mM) [11]2
N-Acetyl-D-glucosamine<0.5% [11]2
D-Mannose0% [11]2
N-Acetyl-D-mannosamine-d397% (estimated, kinetic isotope effect ≈ 1.03) [5]22

Structural Determinants of Selectivity

The catalytic tetrad (Tyr164-Lys168-Ser144-Asn115) is positioned within an α3β7α3 sandwich fold common to short-chain dehydrogenases [11]. Binding of the acetamido carbonyl in a hydrophobic pocket formed by Phe149 and Val180 orients the C-1 hydroxyl for hydride transfer to nicotinamide-adenine dinucleotide, a geometry unchanged by deuterium substitution at the acetyl methyl group [11] [12].

XLogP3

-3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

224.10876744 g/mol

Monoisotopic Mass

224.10876744 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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